1-(4-nitrophenyl)propan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-(4-nitrophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11NO3/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5,7,11H,6H2,1H3 |
InChI Key |
ZWSWIWJJHKMBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 4 Nitrophenyl Propan 2 Ol and Its Derivatives
Stereoselective and Enantioselective Approaches in 1-(4-nitrophenyl)propan-2-ol Synthesis
The controlled three-dimensional arrangement of atoms in this compound is crucial for its application in pharmaceuticals and other specialized fields. Consequently, significant effort has been dedicated to developing stereoselective and enantioselective synthetic methods.
Asymmetric Catalysis in Carbon-Carbon and Carbon-Oxygen Bond Formation
Asymmetric catalysis is a cornerstone in the synthesis of enantiomerically pure this compound. This approach utilizes chiral catalysts to facilitate the formation of carbon-carbon and carbon-oxygen bonds in a way that preferentially yields one enantiomer over the other.
A prominent example is the asymmetric Henry (nitroaldol) reaction, a vital carbon-carbon bond-forming process that produces β-nitro alcohols, which are versatile intermediates. orgsyn.org Chiral copper(II) complexes, particularly those derived from ligands like (R,R)-1,2-diaminocyclohexane, have demonstrated high catalytic activity. orgsyn.org These reactions can be performed under mild conditions, often without the need for organic bases, and produce enantiomerically enriched β-nitro alcohols from nitromethane (B149229) and various aldehydes. orgsyn.org For instance, the reaction between p-nitrobenzaldehyde and nitromethane using a chiral Cu(II) complex can yield (1S)-1-(4-nitrophenyl)-2-nitroethane-1-ol with high yield and enantiomeric excess. orgsyn.org
Organocatalysis has also emerged as a powerful tool. Secondary amines, such as proline and its derivatives, can catalyze aza-Michael/aldol condensation sequences to produce complex chiral molecules with high diastereoselectivity and enantioselectivity. nih.gov
Diastereoselective Synthesis Strategies and Control
Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers within a molecule. In the context of this compound and its derivatives, this is often achieved through substrate-controlled reactions or by using chiral auxiliaries.
One strategy involves the nitro-Mannich reaction, where the conjugate addition of a diorganozinc species to a nitroacrylate, followed by an in situ nitro-Mannich reaction and lactamization, can generate three contiguous stereocenters in a highly diastereoselective manner. ucl.ac.uk The stereoselectivity in such reactions can be influenced by factors like the reaction temperature, with lower temperatures often leading to increased stereoselectivity. researchgate.net
Another approach is the use of temporary silicon-tethered ring-closing metathesis (TST-RCM), which allows for the highly (Z)-selective coupling of mixed silaketals. Subsequent stereoselective functionalization, such as hydroboration or dihydroxylation, can then introduce the desired stereocenters. liverpool.ac.uk
Enzymatic and Biocatalytic Pathways for Chiral Production
Enzymatic and biocatalytic methods offer a green and highly selective alternative for producing chiral this compound. acs.org These methods utilize enzymes, such as lipases and alcohol dehydrogenases, to catalyze stereoselective transformations under mild reaction conditions. acs.orgrsc.org
Kinetic resolution is a common enzymatic strategy. In this process, an enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product. researchgate.netresearchgate.net For example, lipases like Candida antarctica lipase (B570770) B (CAL-B) are widely used for the enantioselective transesterification of secondary alcohols. researchgate.netgoogle.com The enantioselectivity of these reactions is often high, leading to products with excellent optical purity. researchgate.net
Alcohol dehydrogenases (ADHs) are another class of enzymes employed for the asymmetric reduction of ketones to produce chiral alcohols. acs.orguni-greifswald.de By using an appropriate ADH and a cofactor regeneration system, prochiral ketones like 1-(4-nitrophenyl)propan-2-one can be converted to the corresponding chiral alcohol with high yield and enantiomeric excess. acs.orgnih.gov
Novel Synthetic Routes and Emerging Reagents for this compound
The quest for more efficient and sustainable synthetic methods has led to the exploration of novel routes and advanced reagents for the preparation of this compound.
Reductive Methodologies Utilizing Advanced Reducing Agents
The reduction of the corresponding ketone, 1-(4-nitrophenyl)propan-2-one, is a direct route to this compound. While traditional reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride are effective, research has focused on developing more selective and milder reducing agents.
Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a common industrial method for reducing the nitro group. However, for the selective reduction of the ketone functionality without affecting the nitro group, specific reagents and conditions are required.
Condensation and Nitration Reactions in Arylpropanol Synthesis
The synthesis of the arylpropanol skeleton often involves condensation reactions to form the carbon framework, followed by nitration to introduce the nitro group. The Pechmann condensation, for instance, is used to synthesize coumarin (B35378) derivatives, which can then be nitrated. researchgate.net Similarly, the Henry reaction, a nitroaldol condensation, directly introduces the nitro group while forming a carbon-carbon bond. orgsyn.orgthieme-connect.com
Nitration of the aromatic ring is a key step and is typically achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The position of nitration on the aromatic ring can be influenced by the existing substituents. youtube.com For precursors like 1-phenylpropan-2-ol, nitration would lead to a mixture of ortho and para isomers, with the para-substituted product, this compound, being a major component.
Data Tables
Table 1: Asymmetric Henry Reaction of p-Nitrobenzaldehyde
| Catalyst | Ligand | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
|---|
Table 2: Enzymatic Kinetic Resolution of Secondary Alcohols
| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Candida antarctica lipase B (CAL-B) | Transesterification | Racemic secondary alcohols | Enantiomerically enriched (S)-alcohols and (R)-acetates | >99% | researchgate.net |
Epoxide-Opening Cyclization Protocols
Epoxide-opening reactions are a versatile strategy for the synthesis of β-substituted alcohols, including derivatives of this compound. researchgate.net These protocols involve the nucleophilic attack on an epoxide ring, leading to its opening and the formation of a new carbon-nucleophile bond. The regioselectivity of the ring-opening is a critical aspect, which can be controlled by the reaction conditions, such as the use of acidic or basic catalysts. researchgate.net
In the context of synthesizing derivatives of this compound, anilines, which can be poor nucleophiles, are often reacted with substituted oxiranes. nih.govacs.org To overcome the sluggish reactivity of anilines, Lewis acids can be employed to promote the epoxide ring-opening. nih.gov For instance, a Lewis acid-promoted epoxide ring-opening reaction using a 5 M solution of lithium perchlorate (B79767) in diethyl ether has been utilized for the synthesis of various ethanolamine (B43304) derivatives. nih.gov Microwave-assisted synthesis has also been shown to be an effective method for the ring-opening of epoxides with anilines, significantly reducing reaction times. acs.orgunit.no For example, the reaction of 4-nitroaniline (B120555) with (2,3-epoxypropyl)benzene (B1213304) in methanol (B129727) under microwave irradiation at 160–170 °C for 3 hours yielded 1-(4-nitrophenylamino)-3-phenylpropan-2-ol. acs.org
Furthermore, hexafluoroisopropanol (HFIP) has been identified as a powerful solvent that facilitates the Meinwald rearrangement of epoxides to generate unstable aldehydes in situ. scispace.comrsc.org These aldehydes can then readily react with nucleophiles in an oxa-Pictet-Spengler reaction. This approach has been successfully used to synthesize a variety of isochroman (B46142) derivatives from epoxides, including those derived from 2-(4-nitrophenyl)oxirane. scispace.comrsc.org
A notable example of an epoxide-opening cyclization cascade involves the reaction of 2-allyloxynitrobenzenes. After reduction of the nitro group, the resulting aniline (B41778) is treated with a substituted benzenesulfonyl chloride. The subsequent intramolecular cyclization via epoxide opening leads to the formation of N-aryl-1,4-benzoxazines. rsc.org
| Reactants | Catalyst/Solvent | Product | Yield | Reference |
| 4-Nitroaniline, (2,3-Epoxypropyl)benzene | Methanol, Microwave (160-170 °C) | 1-(4-Nitrophenylamino)-3-phenylpropan-2-ol | 47% | acs.org |
| Aniline, 2-(4-Nitrobenzyl)oxirane | Methanol, Microwave (170-180 °C) | 3-(4-Nitrophenyl)-1-(phenylamino)propan-2-ol | 64% | nih.gov |
| 2,5-Dichloro-4-nitroaniline, (2,3-Epoxypropyl)benzene | LiClO4, Ethyl Acetate | 1-((2,5-Dichloro-4-nitrophenyl)amino)-3-phenylpropan-2-ol | 13% | unit.no |
| 2-Phenylethan-1-ol, 2-(4-Nitrophenyl)oxirane | TfOH, HFIP | Isochroman derivative | High | scispace.comrsc.org |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact and enhance sustainability. core.ac.uk
A significant focus of green chemistry is the reduction or elimination of hazardous solvents. researchgate.net Solvent-free, or neat, reaction conditions offer several advantages, including reduced waste, lower costs, and often, enhanced reaction rates. researchgate.netbeilstein-journals.org
One notable example is the catalyst- and solvent-free synthesis of 2-(pyridin-2-yl)ethanols through the direct benzylic addition of azaarenes to aldehydes. beilstein-journals.orgbeilstein-journals.org This method provides a highly atom-economical pathway to the desired products under facile operative conditions. For instance, the reaction of 2-ethylpyridine (B127773) with 4-nitrobenzaldehyde (B150856) under neat conditions yielded 1-(4-nitrophenyl)-2-(pyridin-2-yl)propan-1-ol in 53% yield. beilstein-journals.org
The use of water as a reaction medium is another cornerstone of green chemistry. thieme-connect.com Tap water has been successfully employed as a recyclable medium for the Henry reaction between nitroalkanes and aldehydes, including the synthesis of precursors to this compound, under catalyst-free and additive-free conditions at room temperature. thieme-connect.com This approach has been shown to be scalable, with no significant loss in yield when moving to larger-scale syntheses. thieme-connect.com
The development of sustainable catalysts and the ability to recycle them are crucial for green chemical processes. Metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts. rsc.org A cobalt-based MOF has been demonstrated to be an excellent catalyst for the transfer hydrogenation of various carbonyl compounds, using isopropanol (B130326) as a green hydrogen source, without the need for a base. rsc.org This system is applicable to the synthesis of compounds like 1-(4-nitrophenyl)ethanol. rsc.org
Biocatalysis offers another environmentally friendly approach. Enzymes can catalyze reactions with high selectivity under mild conditions. rsc.org For example, the enzyme ST0779 has been used as a catalyst for the nitroaldol condensation of 4-nitrobenzaldehyde and nitromethane, achieving a high yield and enantioselectivity. rsc.org The catalyst can often be recovered and reused, further enhancing the sustainability of the process.
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comrsc.org Reactions with high atom economy are a key goal of green chemistry.
Addition reactions, such as the benzylic addition of azaarenes to aldehydes, are inherently atom-economical as all the atoms of the reactants are incorporated into the final product. beilstein-journals.org The solvent- and catalyst-free synthesis of 2-(pyridin-2-yl)ethanols is a prime example of a highly atom-economical pathway. beilstein-journals.orgbeilstein-journals.org
In contrast, other reaction types may have lower atom economy due to the formation of byproducts. Careful consideration of reaction pathways and the development of new, more efficient synthetic routes are essential for maximizing atom economy.
| Green Chemistry Approach | Example Reaction | Key Advantages | Reference |
| Solvent-Free Synthesis | 2-Ethylpyridine + 4-Nitrobenzaldehyde → 1-(4-Nitrophenyl)-2-(pyridin-2-yl)propan-1-ol | No hazardous solvents, high atom economy, simple procedure. | beilstein-journals.org |
| Aqueous Media | p-Nitrobenzaldehyde + Nitromethane in Tap Water | Use of a cheap, non-toxic, and recyclable solvent. | thieme-connect.com |
| Sustainable Catalysis | Transfer hydrogenation of carbonyls using a Co-MOF | Heterogeneous, recyclable catalyst, base-free conditions. | rsc.org |
| Biocatalysis | Nitroaldol condensation using enzyme ST0779 | High yield and enantioselectivity under mild conditions. | rsc.org |
| Atom Economy | Benzylic addition of azaarenes to aldehydes | All reactant atoms are incorporated into the product. | beilstein-journals.orgbeilstein-journals.org |
Mechanistic Investigations of this compound Synthetic Pathways
Understanding the reaction mechanisms, including the identification of intermediates and transition states, is fundamental to optimizing synthetic routes and developing new, more efficient methodologies.
Mechanistic studies often involve a combination of experimental techniques and computational modeling. For instance, in the iron-catalyzed reduction of nitro compounds, mechanistic investigations have pointed to the formation of a nitroso intermediate and an on-cycle iron hydride as a key catalytic intermediate. acs.org
In the context of epoxide-opening reactions, the transition state structure plays a crucial role in determining the stereochemical outcome of the reaction. For the base-promoted hydrolysis of 4-nitrophenyl α-d-mannopyranoside, computational studies have been used to model the transition state for the formation of a 1,2-anhydro sugar intermediate. acs.org
For the solvent-free benzylic addition of azaarenes to aldehydes, a plausible mechanism involves the formation of an enamine intermediate. beilstein-journals.orgbeilstein-journals.org This intermediate then undergoes nucleophilic addition to the aldehyde, leading to the final product. beilstein-journals.orgbeilstein-journals.org
The study of reaction kinetics, electron paramagnetic resonance (EPR), mass spectrometry, and quantum chemistry are all valuable tools in elucidating these complex reaction pathways. acs.org
Kinetic Studies of Key Synthetic Steps
The synthesis of this compound involves several key chemical transformations for which kinetic data provide crucial insights into reaction mechanisms, efficiency, and optimization. Kinetic studies for analogous reactions, particularly biocatalytic reductions and nitroaldol condensations, offer a framework for understanding the synthesis of this specific compound.
Biocatalytic Asymmetric Reduction
A primary route to chiral alcohols like this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-nitrophenyl)propan-2-one. Kinetic investigations of similar reductions, such as those of acetophenone (B1666503) and its derivatives, reveal important parameters influencing reaction rates and enantioselectivity.
In studies using whole-cell biocatalysts, the reaction rate and conversion are highly dependent on factors like pH, temperature, co-substrate concentration, and agitation speed. For the bioreduction of acetophenone derivatives using Phoenix dactylifera L., optimal conditions were found to be a pH of 6.5 and a temperature of 30°C, using glucose as a co-substrate for cofactor regeneration. rjpbcs.com The reduction of 4'-nitroacetophenone, a close analog, achieved a 34.4% yield and an enantiomeric excess (ee) of 79.3%. rjpbcs.com
Kinetic models for such bioreductions are often complex. For the reduction of acetophenone by Pichia capsulata, a reversible reaction model that accounts for substrate inhibition was developed. researchgate.net The equilibrium constant for the reaction was determined to be 13.7, corresponding to a maximum equilibrium conversion of 93%. researchgate.net The kinetics of these reductions can also be influenced by the growth phase of the microbial cells used. For instance, with marine-derived fungi, resting cells collected after 48 hours of growth and used at 25°C and pH 7.0 showed the highest conversion rates. nih.gov
Table 1: Kinetic Parameters for Bioreduction of Acetophenone Derivatives This table presents data from various biocatalytic systems used for the reduction of acetophenone and its derivatives, which are analogous to the synthesis of this compound.
| Biocatalyst System | Substrate | Optimal Temp (°C) | Optimal pH | Max. Yield (%) | Max. ee (%) | Reference |
|---|---|---|---|---|---|---|
| Phoenix dactylifera L. | 4'-Nitroacetophenone | 30 | 6.5 | 34.4 | 79.3 | rjpbcs.com |
| Galactomyces candidus | Acetophenone | 25 | 7.0 | >99 | >99.9 | conicet.gov.ar |
| Marine Fungus (R. rubra) | 1-(4-chlorophenyl)ethanone | 25 | 7.0 | 89 | 99 | nih.gov |
| Pichia capsulata | Acetophenone | 25 | 5.0 | 93 (Equil. Conv.) | N/A | researchgate.net |
Nitroaldol (Henry) Reaction Kinetics
The Henry reaction, which involves the C-C bond formation between a nitroalkane and an aldehyde, is another potential step in the synthesis of precursors to this compound (e.g., reacting 4-nitrobenzaldehyde with nitroethane). Kinetic studies of the Henry reaction between 4-nitrobenzaldehyde and nitromethane show that the reaction follows first-order kinetics. nih.gov
The choice of catalyst and solvent system significantly impacts the reaction rate. Biocatalysts like keratin (B1170402) protein have been shown to promote the reaction, with solvents like DMSO being more effective than nonpolar options. nih.gov In a study using DNA as a catalyst in pure water, the reaction between 4-nitrobenzaldehyde and nitromethane exhibited a slow rate constant (k) of (4.2 ± 0.5) × 10⁻² h⁻¹. nih.gov
More advanced biocatalysts have been identified from thermophilic organisms. The enzyme ST0799, for example, demonstrates superior catalytic efficiency in the Henry reaction compared to conventional lipases. rsc.org The kinetic parameters for this enzyme were determined at various temperatures, highlighting its potential for efficient synthesis. rsc.org
Table 2: Kinetic Parameters for the Henry Reaction of 4-Nitrobenzaldehyde and Nitromethane This table summarizes kinetic data for the reaction between 4-nitrobenzaldehyde and nitromethane, a key C-C bond-forming step analogous to a pathway for synthesizing the target compound's precursor.
| Catalyst | Solvent/Medium | Temperature (°C) | Rate Constant (k) or kcat/Km (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| DNA | Pure Water | 37 | (4.2 ± 0.5) × 10⁻² h⁻¹ | nih.gov |
| Enzyme ST0799 | tert-Butyl methyl ether | 30 | 485.9 | rsc.org |
| Enzyme ST0799 | tert-Butyl methyl ether | 40 | 731.6 | rsc.org |
| Porcine Pancreatic Lipase | tert-Butyl methyl ether | 40 | N/A (Yield: 25%) | rsc.org |
These kinetic studies on analogous reactions provide a foundational understanding of the parameters that would govern the synthesis of this compound, enabling the optimization of reaction conditions to achieve high yields and, where applicable, high enantioselectivity.
Chemical Reactivity and Mechanistic Studies of 1 4 Nitrophenyl Propan 2 Ol
Transformations Involving the Hydroxyl Functional Group
The secondary hydroxyl group in 1-(4-nitrophenyl)propan-2-ol is a key site for several important chemical reactions, including oxidation, substitution, and dehydration.
Oxidation-Reduction Pathways and Product Diversification
The secondary alcohol moiety of this compound can be oxidized to the corresponding ketone, 1-(4-nitrophenyl)propan-2-one. nih.gov This transformation is a common reaction for secondary alcohols. cdnsciencepub.com Various oxidizing agents can be employed for this purpose, with the choice of reagent often influencing the reaction conditions and yield. For instance, oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are capable of converting secondary alcohols to ketones. The oxidation of secondary alcohols to ketones is a fundamental reaction in organic synthesis, often proceeding with high yields, particularly when the resulting carbonyl group is conjugated with an aromatic ring. cdnsciencepub.com
Conversely, the formation of this compound can be achieved through the reduction of 1-(4-nitrophenyl)propan-2-one. This reduction can be accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).
Table 1: Oxidation-Reduction Reactions of the Propan-2-ol Moiety
| Reaction Type | Starting Material | Reagent(s) | Product |
| Oxidation | This compound | KMnO4, CrO3 | 1-(4-nitrophenyl)propan-2-one |
| Reduction | 1-(4-nitrophenyl)propan-2-one | NaBH4, LiAlH4 | This compound |
Substitution Reactions and Leaving Group Dynamics
The hydroxyl group of an alcohol is generally a poor leaving group. For a substitution reaction to occur at the carbon bearing the hydroxyl group, it typically needs to be converted into a better leaving group. This can be achieved by protonation of the hydroxyl group under acidic conditions, which forms a water molecule as the leaving group. Alternatively, the hydroxyl group can be converted to other functional groups that are better leaving groups.
In the context of aromatic compounds, nucleophilic substitution reactions can occur where a nucleophile replaces a leaving group on the aromatic ring. While direct substitution of a hydroxyl group on an aromatic ring is not favorable, the presence of strong electron-withdrawing groups, such as a nitro group at the para position, can activate the ring for nucleophilic aromatic substitution. govtpgcdatia.ac.in This activation facilitates the attack of a nucleophile on the carbon atom bearing the leaving group. govtpgcdatia.ac.in The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in
Dehydration Mechanisms and Olefin Formation
The dehydration of alcohols to form alkenes (olefins) is a common acid-catalyzed elimination reaction. chemguide.co.uk When an alcohol like this compound is heated in the presence of a strong acid catalyst, such as concentrated sulfuric acid or phosphoric(V) acid, it can lose a molecule of water to form an alkene. chemguide.co.uk
The mechanism involves the protonation of the hydroxyl group by the acid, converting it into a good leaving group (water). The departure of the water molecule results in the formation of a carbocation intermediate. A base (which can be a water molecule or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond and the corresponding alkene.
For an unsymmetrical alcohol like this compound, the removal of a hydrogen atom can occur from two different adjacent carbon atoms, potentially leading to a mixture of isomeric alkenes. The major product is often predicted by Zaitsev's rule, which states that the more substituted (more stable) alkene will be the major product.
Reactions of the 4-Nitrophenyl Substituent
The 4-nitrophenyl group imparts significant reactivity to the molecule, primarily through the transformations of the nitro group and substitution reactions on the aromatic ring.
Reductive Transformations of the Nitro Group to Amine Functionalities
The nitro group of this compound can be reduced to a primary amine (amino group), yielding 1-(4-aminophenyl)propan-2-ol. This reduction is a synthetically important transformation. unimi.it A variety of reducing agents can be used, including catalytic hydrogenation with hydrogen gas (H2) over a metal catalyst like palladium on carbon (Pd/C), or using metals in acidic media, such as iron in the presence of an acid. unimi.it The reduction of nitroarenes to anilines can proceed through intermediate species like nitroso and hydroxylamine (B1172632) compounds. unimi.it
Table 2: Reduction of the Nitro Group
| Starting Material | Reagent(s) | Product |
| This compound | H2/Pd-C, Fe/acid | 1-(4-aminophenyl)propan-2-ol |
Electrophilic and Nucleophilic Aromatic Substitution on the Nitrophenyl Ring
The aromatic ring of this compound can undergo both electrophilic and nucleophilic substitution reactions, with the outcome being strongly influenced by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group and a meta-director for electrophilic aromatic substitution. This means that incoming electrophiles will preferentially add to the positions meta to the nitro group (positions 3 and 5 on the ring). The electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack, often requiring harsher reaction conditions compared to unsubstituted benzene (B151609). govtpgcdatia.ac.in
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions relative to itself. govtpgcdatia.ac.in This is because it can stabilize the negative charge of the Meisenheimer intermediate through resonance. govtpgcdatia.ac.in Therefore, a suitable leaving group at the ortho or para position could be displaced by a strong nucleophile. In the case of this compound, the propan-2-ol group is at the para position. While the alkyl group itself is not a typical leaving group in this context, the strong activation by the para-nitro group makes the ring susceptible to nucleophilic attack. govtpgcdatia.ac.in
Kinetics and Thermodynamics of this compound Transformations
The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its stability and transformation potential. These studies typically involve monitoring reaction rates under various conditions to elucidate mechanistic pathways and energy profiles.
Reaction Rate Determination and Activation Energy Analysis
The determination of reaction rates and the subsequent analysis of activation energy are fundamental to characterizing the transformations of this compound. These transformations often include oxidation of the secondary alcohol to a ketone or proton transfer reactions involving the hydroxyl group or adjacent carbon atoms.
Kinetic studies are typically performed under pseudo-first-order conditions, where one reactant is in large excess, to simplify the rate law determination. For instance, in the oxidation of secondary alcohols by an oxidant like potassium tetraoxoferrate(VI), the reaction progress is monitored spectrophotometrically to calculate the rate constants. cdnsciencepub.com Similarly, for proton transfer reactions, the rate of formation of the resulting anion is followed over time. cdnsciencepub.com
By measuring the reaction rate constants at different temperatures, the activation parameters—enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡)—can be determined using the Arrhenius and Eyring equations. The enthalpy of activation represents the energy barrier that must be overcome for the reaction to occur, while the entropy of activation reflects the change in orderliness of the system upon reaching the transition state.
For example, studies on the closely related proton transfer reaction from 1-(4-nitrophenyl)-1-nitroethane to cesium n-propoxide in n-propanol have yielded specific activation parameters. cdnsciencepub.com These values provide a reference for the expected energy requirements for similar proton transfers involving this compound. The reactions are characterized by moderate enthalpies of activation and significantly negative entropies of activation, suggesting a highly ordered transition state. cdnsciencepub.comresearchgate.net
Table 1: Activation Parameters for the Proton Transfer from 1-(4-nitrophenyl)-1-nitroethane to Cesium n-propoxide Species in n-Propanol cdnsciencepub.com
This table presents data for a structurally related compound to illustrate the typical thermodynamic parameters determined in such kinetic studies.
| Reacting Base | ΔH‡ (kcal mol⁻¹) | ΔS‡ (cal mol⁻¹ deg⁻¹) |
| Free n-propoxide ion | 9.6 ± 1.0 | -10.1 ± 3.4 |
| Cesium n-propoxide ion pair | 8.3 ± 0.2 | -12.3 ± 0.6 |
Data sourced from a study on 1-(4-nitrophenyl)-1-nitroethane, a compound structurally similar to this compound, to exemplify the type of data obtained from activation energy analysis.
Isokinetic Relationship Studies in Related Reaction Series
An isokinetic relationship (or compensation effect) is observed when a series of structurally related compounds undergoing the same reaction exhibits a linear correlation between the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. ub.eduub.edu The existence of such a relationship implies that all reactions in the series proceed through a common mechanism. researchgate.net
The validity of an isokinetic relationship can be tested through several methods:
Exner Plot: A plot of log(k) at one temperature (T₂) versus log(k) at another temperature (T₁) for the reaction series should be linear. researchgate.net
Arrhenius Plot: The Arrhenius plots (ln(k) vs. 1/T) for all reactions in the series should intersect at a common point, the isokinetic temperature (β). researchgate.net
Compensation Plot: A direct plot of ΔH‡ versus ΔS‡ should yield a straight line, where the slope represents the isokinetic temperature (β). researchgate.net
Studies on the oxidation of series of related compounds, such as substituted anilines, have demonstrated the application of these principles. researchgate.net For a reaction series including this compound and its substituted analogues, establishing an isokinetic relationship would provide strong evidence for a consistent reaction mechanism across the series. The isokinetic temperature (β) itself is significant; if it falls within the experimental temperature range, the reaction rates for the series may become equal, and the order of reactivity can even invert. researchgate.net Research on substituted anilines shows consistent isokinetic temperatures derived from multiple methods, supporting the validity of the relationship. researchgate.net
Solvent Effects on Reactivity and Selectivity
The solvent in which a reaction is conducted can have a profound impact on its rate and outcome by influencing the stability of reactants, intermediates, and transition states. cdnsciencepub.com For transformations involving polar molecules like this compound, which contains both a hydroxyl group and a nitro group, solvent effects are particularly pronounced.
Studies on related reactions, such as the acylation of α-amino acids by p-nitrophenyl p-nitrobenzoate, have been conducted in binary solvent mixtures like water-propan-2-ol to systematically investigate these effects. asianpubs.orgasianpubs.org In these studies, it was observed that increasing the proportion of water in the solvent mixture leads to a decrease in the activation energy, enthalpy, and entropy. asianpubs.org This phenomenon is attributed to the formation of a more ordered and better-solvated activated complex, facilitated by the higher dielectric constant and hydrogen-bonding capability of water. asianpubs.org The rate of reaction, therefore, can be tuned by adjusting the solvent composition.
Table 2: Effect of Solvent Composition on Activation Parameters for the Acylation of Glycine (B1666218) by p-Nitrophenyl p-Nitrobenzoate asianpubs.org
This table illustrates how changing the solvent medium can alter the thermodynamics of a reaction, using data from a study on a related system.
| Propan-2-ol (% v/v) | Eₐ (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J mol⁻¹ K⁻¹) |
| 50 | 36.4 | 33.9 | 196.2 |
| 60 | 40.5 | 38.0 | 184.2 |
| 70 | 45.1 | 42.6 | 171.1 |
| 80 | 50.2 | 47.7 | 156.4 |
Data sourced from a kinetic study of glycine acylation in water-propan-2-ol mixtures, demonstrating the principle of solvent effects on reactivity. asianpubs.org
Furthermore, in non-polar or weakly polar solvents, the state of ionic species can dramatically affect reactivity. For instance, in proton transfer reactions in n-propanol, the base can exist as both free ions and ion pairs. cdnsciencepub.com Studies on the reaction of 1-(4-nitrophenyl)-1-nitroethane showed that the ion pair was significantly more reactive than the free ion, a difference attributed to the weaker solvation shell of the ion pair in the initial state. cdnsciencepub.com This highlights the crucial role of the solvent in mediating the specific interactions between reacting species.
Computational and Theoretical Chemistry of 1 4 Nitrophenyl Propan 2 Ol
Quantum Chemical Calculations and Electronic Structure Analysis.nih.govmatrix-fine-chemicals.comwindows.net
Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 1-(4-nitrophenyl)propan-2-ol. These calculations, often employing Density Functional Theory (DFT), offer a detailed picture of the molecule's frontier orbitals and charge distribution. researchgate.net
The energies of the Highest Occupomoed Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity and electronic transitions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between these orbitals provides an indication of the molecule's kinetic stability. science.gov
For molecules with similar structural motifs, such as a nitrophenyl group, the HOMO is often localized on the electron-rich aromatic ring and the propanol (B110389) substituent, while the LUMO is typically centered on the electron-withdrawing nitro group. researchgate.netoup.com This separation of frontier orbitals is characteristic of intramolecular charge transfer upon electronic excitation. rsc.org The HOMO-LUMO energy gap is a key parameter; a smaller gap generally suggests higher reactivity. bohrium.com Theoretical calculations, often performed using methods like DFT with basis sets such as B3LYP/6-311G(d,p), can predict these energy values. rsc.org
Table 1: Representative Theoretical Energetic Data
| Parameter | Description |
|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. |
Note: Specific energy values for this compound require dedicated computational studies.
The distribution of electron density within this compound is uneven due to the presence of electronegative atoms (oxygen and nitrogen) and the electron-withdrawing nitro group. Molecular electrostatic potential (MEP) maps visually represent this charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net
In this compound, the oxygen atoms of the nitro and hydroxyl groups would exhibit negative electrostatic potential (red regions in an MEP map), indicating their nucleophilic character. Conversely, the hydrogen atom of the hydroxyl group and the regions around the nitro group would show positive electrostatic potential (blue regions), signifying their electrophilic nature. researchgate.net This charge distribution is critical in determining how the molecule interacts with other reagents and its potential role in intermolecular interactions. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis can further quantify this charge transfer and delocalization within the molecule. science.gov
Conformational Analysis and Stereochemical Prediction.nih.gov
Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules like this compound. usp.brsemanticscholar.org These methods can simulate the movement of atoms over time, providing insights into the accessible conformations and the energy barriers between them. semanticscholar.org For molecules with rotatable bonds, these simulations can help identify low-energy conformers that are likely to be populated at room temperature. nih.gov
Density Functional Theory (DFT) calculations can be used to determine the relative energies of different conformers with a high degree of accuracy. usp.brresearchgate.net By optimizing the geometry of various possible conformations, the most stable structures can be identified. researchgate.net For this compound, the orientation of the hydroxyl group relative to the nitrophenyl ring and the conformation of the propyl chain are key determinants of stability. Intramolecular hydrogen bonding between the hydroxyl group and the nitro group, if sterically possible, could significantly stabilize certain conformations. usp.br
Table 2: Factors Influencing Conformer Stability
| Factor | Description |
|---|---|
| Torsional Strain | Strain arising from the rotation around single bonds. |
| Steric Hindrance | Repulsive interactions between bulky groups. |
| Intramolecular Hydrogen Bonding | Potential stabilizing interaction between the -OH and -NO2 groups. |
| Solvent Effects | The surrounding solvent can influence the preference for certain conformers. |
Predictive Modeling of Reactivity and Selectivity.nih.gov
Computational models can predict the reactivity and selectivity of this compound in chemical reactions. By analyzing the electronic structure and conformational preferences, it is possible to forecast how the molecule will behave. nih.gov
The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. The hydroxyl group can act as a nucleophile or be a leaving group after protonation. The stereochemistry of the chiral center at the second carbon of the propanol chain will influence the stereochemical outcome of reactions at this center. windows.net Computational models can help predict which diastereomer is more likely to form in a given reaction. nih.gov The analysis of frontier molecular orbitals can also predict the regioselectivity of reactions, as electrophilic or nucleophilic attack is often favored at sites with the highest HOMO or lowest LUMO density, respectively. oup.com
Transition State Characterization for Reaction Pathways
The characterization of transition states is fundamental to understanding the mechanisms of chemical reactions involving this compound. Transition state theory posits that for a reaction to occur, reactant molecules must pass through a high-energy state known as the transition state. The structure and energy of this transient species dictate the reaction's kinetic feasibility. While specific computational studies exclusively detailing the transition states for reactions of this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous secondary alcohols and nitrophenyl derivatives.
Common reactions for secondary alcohols like this compound include oxidation, dehydration, and nucleophilic substitution at the benzylic position. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling the geometries and energies of the transition states for these processes.
For instance, in the oxidation of secondary alcohols to ketones, the mechanism often involves the cleavage of the C-H bond at the carbinol carbon. Computational models of this process for similar alcohols, such as 1-phenylethanol (B42297), suggest a transition state where the hydrogen is being transferred to the oxidizing agent. For this compound, the strong electron-withdrawing nature of the para-nitro group would influence the electronic structure of the transition state, affecting the bond lengths and angles of the reacting atoms. It is proposed that in oxidation reactions, a complex between the alcohol and the oxidant forms in a rapid equilibrium step, which then decomposes in the rate-determining step.
In a hypothetical oxidation reaction, the transition state would likely feature an elongated C-H bond and a partially formed C=O double bond. The presence of the nitro group is expected to stabilize any build-up of negative charge on the phenyl ring but destabilize any positive charge development on the benzylic carbon.
Similarly, for acid-catalyzed dehydration reactions, which proceed via an E1 or E2 mechanism, the transition state would involve the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate (E1) or a concerted elimination (E2). Computational modeling can elucidate the preferred pathway by comparing the activation energies of the respective transition states. For this compound, the stability of the potential carbocation at the benzylic position is a critical factor, which is significantly influenced by the electronic effects of the nitro substituent.
Structure-Reactivity Correlations in this compound Systems
Structure-reactivity correlations, often quantified using the Hammett equation, provide a powerful tool for understanding how substituents on an aromatic ring influence reaction rates. The Hammett equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which is characteristic of the reaction type).
For this compound, the key substituent is the nitro group (-NO₂) at the para position. This group is a strong electron-withdrawing group, characterized by a positive Hammett σ value. The impact of this group on the reactivity of the alcohol can be analyzed in the context of different reaction types.
Oxidation Reactions:
Kinetic studies on the oxidation of para-substituted 1-phenylethanols provide valuable data for understanding the structure-reactivity relationship. In the oxidation of 1-phenylethanol and its derivatives by hypochlorite, the order of reactivity was found to be p-CH₃ > H > p-Cl > p-NO₂. sphinxsai.com This trend indicates that electron-donating groups accelerate the reaction, while electron-withdrawing groups, such as the nitro group, retard it. sphinxsai.com The Hammett plot for this reaction yields a negative reaction constant (ρ), suggesting the development of an electron-deficient center in the transition state. sphinxsai.comresearchgate.net
A study on the oxidation of secondary alcohols by potassium tetraoxoferrate(VI) also included a nitrophenyl-substituted alcohol. cdnsciencepub.com The results showed a positive Hammett ρ value, indicating that electron-withdrawing substituents accelerate the reaction. cdnsciencepub.com This suggests that the transition state for this particular oxidation has a build-up of negative charge at the reaction center. This highlights that the nature of the oxidant and the reaction conditions are crucial in determining the electronic demands of the transition state.
The following table presents data from a kinetic study on the oxidation of para-substituted 1-phenylethanols, which helps in contextualizing the reactivity of the nitro-substituted compound.
Table 1: Rate Constants for the Oxidation of para-Substituted 1-Phenylethanols
| Substituent (p-X) | σ Value | k₂ (x 10⁻³ M⁻¹s⁻¹) |
|---|---|---|
| -CH₃ | -0.17 | 5.8 |
| -H | 0.00 | 3.2 |
| -Cl | +0.23 | 1.5 |
| -NO₂ | +0.78 | 0.4 |
Data derived from kinetic studies on the oxidation of substituted 1-phenylethanols. sphinxsai.com
Interactive Data Table
| Substituent (p-X) | σ Value | k₂ (x 10⁻³ M⁻¹s⁻¹) |
|---|---|---|
| -CH₃ | -0.17 | 5.8 |
| -H | 0.00 | 3.2 |
| -Cl | +0.23 | 1.5 |
| -NO₂ | +0.78 | 0.4 |
The data clearly shows that the rate constant for the oxidation of this compound is the lowest among the studied derivatives, which is consistent with the strong electron-withdrawing nature of the nitro group and a reaction mechanism that is disfavored by such substitution. sphinxsai.com
Environmental Fate and Degradation Studies of 1 4 Nitrophenyl Propan 2 Ol
Photolytic Degradation Mechanisms in Aquatic Environments
The photolytic degradation of 1-(4-nitrophenyl)propan-2-ol and related compounds in aquatic environments is a significant pathway for their transformation. The presence of a nitro group on the phenyl ring makes these compounds susceptible to degradation upon exposure to ultraviolet (UV) light. unit.norsc.org
The primary mechanism of photodecomposition is a photo-retro-aldol type reaction. unit.nonih.govrsc.org This process is initiated by the absorption of UV radiation, which excites the molecule to a singlet state (S1). Subsequently, it undergoes intersystem crossing to a more reactive triplet state (T1). unit.norsc.org In aqueous solutions, particularly under basic conditions, the excited triplet state can undergo fragmentation. unit.nonih.gov
The rate of photodecomposition is notably pH-dependent. nih.govacs.org Studies on analogous compounds have shown that the degradation is significantly enhanced at higher pH levels. For instance, for 1-(4-nitrophenylamino)-3-phenylpropan-2-ol, 100% conversion was observed at a pH of 11 or higher, while degradation was minimal at a pH below 7. nih.gov This pH dependence suggests that hydroxide (B78521) ions play a role in the degradation mechanism, likely by facilitating proton removal from the excited state. unit.no
The degradation products can vary, but typically include smaller aromatic compounds. For example, the photolysis of a related ethanolamine (B43304) derivative, 1-((4-nitrophenyl)amino)-3-phenylpropan-2-ol, was found to yield N-methyl-p-nitroaniline and phenylacetaldehyde. unit.no Further degradation of these intermediates can lead to the formation of p-nitroaniline, formaldehyde, and benzoic acid. unit.nonih.gov
Table 1: pH Dependence of Photodegradation for an Analogous Compound
| pH | Degradation (%) of 1-(4-nitrophenylamino)-3-phenylpropan-2-ol |
|---|---|
| < 7 | Trace amounts |
| 7 | 32% |
| 11 | 100% |
| 13 | 100% |
Data sourced from studies on analogous ethanolamine derivatives. unit.nonih.gov
Biodegradation Pathways and Microbial Transformation Studies
The biodegradation of nitroaromatic compounds, including those structurally related to this compound, has been a subject of considerable research. Microorganisms have evolved diverse enzymatic pathways to break down these potentially toxic substances.
One of the key initial steps in the biodegradation of nitrophenolic compounds is the reduction of the nitro group to an amino group, forming compounds like 2-(4-aminophenyl)propan-2-ol. This reduction can be carried out by various bacteria under both aerobic and anaerobic conditions.
Another significant pathway for the degradation of p-nitrophenol, a related compound, is the hydroquinone (B1673460) pathway. nih.gov In this pathway, p-nitrophenol is first converted to 1,2,4-benzenetriol, which is then further metabolized. nih.gov Engineered strains of Escherichia coli have demonstrated the ability to completely degrade p-nitrophenol via this pathway. nih.gov
The microbial transformation of more complex molecules containing the propan-2-ol moiety has also been investigated. For instance, studies on the microbial metabolism of catechins have identified metabolites such as 1-(3′,4′-dihydroxyphenyl)-3-(2″,4″,6″-trihydroxyphenyl)propan-2-ol, indicating that the propan-2-ol structure can be a target for microbial enzymes. mdpi.com
While direct studies on the biodegradation of this compound are limited, the existing literature on related compounds suggests that microbial degradation is a plausible and important fate process. The specific pathways and the types of microorganisms involved would likely depend on the environmental conditions and the microbial communities present.
Chemical Transformation in Various Environmental Compartments
Beyond photolysis and biodegradation, this compound can undergo other chemical transformations in different environmental compartments. The rate and nature of these transformations are influenced by factors such as the presence of oxidants, reductants, and catalysts.
In soil and sediment, redox reactions can be particularly important. The nitro group of this compound can be chemically reduced to an amino group, similar to the initial step in some biodegradation pathways. This transformation can significantly alter the compound's properties, including its toxicity and mobility.
Oxidation reactions can also contribute to the transformation of this compound. In sunlit surface waters, reactive oxygen species such as hydroxyl radicals (•OH), which are formed through photochemical processes, can react with and degrade organic pollutants. epa.gov The presence of substances like hydrogen peroxide can enhance the generation of these radicals and accelerate degradation. epa.gov
Atmospheric Degradation Processes and Reaction with Hydroxyl Radicals
Once in the atmosphere, the primary degradation pathway for many organic compounds, including likely this compound, is through reaction with hydroxyl radicals (•OH). miljodirektoratet.noniwa.co.nz The hydroxyl radical is often referred to as the "detergent of the atmosphere" due to its high reactivity and its role in cleansing the air of pollutants. niwa.co.nz
The reaction of •OH with organic molecules typically involves the abstraction of a hydrogen atom. niwa.co.nz For this compound, the most likely sites for hydrogen abstraction would be the propan-2-ol chain. This initial reaction would lead to the formation of a carbon-centered radical, which would then undergo a series of rapid reactions with molecular oxygen and other atmospheric constituents, ultimately leading to the formation of more oxidized and often more water-soluble products that can be removed from the atmosphere through wet or dry deposition. miljodirektoratet.noniwa.co.nz
While specific kinetic data for the reaction of this compound with hydroxyl radicals is not available, the general principles of atmospheric chemistry suggest that this would be a significant removal process. The atmospheric lifetime of the compound would be determined by the concentration of hydroxyl radicals and the rate constant for their reaction.
Predictive Modeling of Environmental Persistence and Partitioning
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are valuable tools for estimating the environmental fate and partitioning of chemicals when experimental data is limited. unimib.itoecd.org These models use the chemical structure of a compound to predict its physicochemical properties and environmental behavior.
Partition Coefficients: The octanol-water partition coefficient (Kow) is a key parameter used to predict the partitioning of a chemical between aquatic and organic phases, such as sediments and biota. epa.govacs.org A higher log Kow value indicates a greater tendency for the compound to accumulate in fatty tissues and sorb to organic matter in soil and sediment. For compounds similar to this compound, computational methods can be used to estimate log Kow values. acs.org
Persistence: Models can also be used to predict the persistence of a chemical in the environment by estimating its half-life in different compartments (air, water, soil). The EPA's PBT (Persistent, Bioaccumulative, and Toxic) Profiler is an example of a tool that uses structural information to screen chemicals for these properties. health.state.mn.us These models consider various degradation pathways, including biodegradation and reaction with hydroxyl radicals.
Table 2: Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Method |
|---|---|---|
| Molecular Weight | 181.19 g/mol | PubChem |
| XLogP3 | 2.2 | PubChem |
These values are computationally generated and provide an estimate of the compound's properties. nih.gov
The application of these predictive models suggests that this compound would have a moderate tendency to partition to organic matter and would be subject to degradation in the atmosphere. However, it is important to note that these are predictions and should be supported by experimental data whenever possible.
Advanced Analytical Techniques in Chemical Research of 1 4 Nitrophenyl Propan 2 Ol
High-Resolution Spectroscopic Methodologies for Structural Elucidation
High-resolution spectroscopy is indispensable for the unambiguous determination of the molecular architecture of 1-(4-nitrophenyl)propan-2-ol. These methods move beyond simple confirmation to provide detailed information on three-dimensional structure, stereochemical configuration, and subtle molecular vibrations.
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a molecule like this compound, this technique can resolve ambiguities that may arise from other spectroscopic methods. The methodology involves growing single crystals of the compound, which can be achieved through techniques like slow evaporation of a suitable solvent. nih.gov
Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The refinement of this data provides a detailed structural model, including exact bond lengths, bond angles, and torsional angles. nih.gov In the context of related complex molecules, crystallographic analysis has been used to confirm the conformation of propan-2-ol substituents and to identify intermolecular interactions, such as classical O—H⋯N hydrogen bonds and other C—H⋯O or C—H⋯π interactions, which dictate the molecular packing in the crystal lattice. nih.gov For this compound, this would reveal the orientation of the nitrophenyl group relative to the propanol (B110389) chain and confirm the stereochemistry at the chiral center in the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in solution. While standard one-dimensional ¹H and ¹³C NMR are used for basic structural verification, advanced applications are crucial for probing the complex stereochemistry of this compound. docbrown.infounit.no
A significant challenge is the determination of the absolute configuration of the chiral center at C-2. This is often accomplished by converting the enantiomers into diastereomers through derivatization with a chiral agent. A well-established technique involves using α-methoxy-α-trifluoromethylphenylacetic acid (MPA, Mosher's acid) to form diastereomeric esters. mdpi.com More recently, novel reagents such as axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) have been employed. acs.org The analysis of the resulting diastereomers, often by ¹⁹F NMR in the case of fluorine-containing agents like TBBA, allows for the assignment of the absolute configuration based on the differential shielding effects observed for the substituents around the newly formed chiral auxiliary center. acs.org
Furthermore, NMR is a powerful tool for mechanistic studies. For instance, the progress of reactions, such as the photodecomposition of related ethanolamine (B43304) derivatives, can be monitored directly by ¹H NMR, allowing for the observation of starting material depletion and product formation over time. unit.no
| Technique | Application | Information Gained | Reference |
| X-ray Crystallography | Solid-State Structure | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions. | nih.gov |
| Advanced NMR (with chiral derivatizing agents) | Absolute Configuration Determination | Differentiates enantiomers by forming diastereomers, allowing assignment of R/S configuration. | mdpi.comacs.org |
| Reaction Monitoring by NMR | Mechanistic Studies | Tracks the concentration of reactants and products over time to elucidate reaction pathways. | unit.no |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides a "molecular fingerprint" based on the characteristic vibrations of a molecule's functional groups. nih.govresearchgate.net For this compound, the spectra would be dominated by vibrations corresponding to the nitro group (NO₂), the hydroxyl group (O-H), the aromatic ring (C=C), and the alkyl chain (C-H).
Advanced analysis of these spectra yields significant conformational insights. For example, in similar molecules, a red shift (a shift to lower wavenumber) in the N-H stretching vibration has been interpreted as a weakening of the bond, suggesting potential proton transfer dynamics. researchgate.net The phenyl ring stretching vibrations are also sensitive to the electronic environment and conjugation within the molecule. researchgate.net
Surface-enhanced Raman scattering (SERS) is an advanced application where the Raman signal is amplified by adsorbing the molecule onto a nanostructured metal surface, typically silver or gold. The enhancement effect is distance-dependent, meaning that the vibrational modes of the parts of the molecule closest to the surface are enhanced most strongly. Analysis of the SERS spectrum can therefore provide information about the orientation of the molecule with respect to the metal surface. researchgate.net For this compound, this could reveal whether the nitrophenyl ring or the hydroxyl-bearing alkyl chain preferentially interacts with the surface.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating this compound from reaction mixtures and for assessing its chemical and stereochemical purity.
Since this compound is a chiral molecule, determining its enantiomeric purity, or enantiomeric excess (ee), is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. mdpi.comrsc.org
The selection of the CSP and the mobile phase is crucial for achieving effective separation. Polysaccharide-based columns, such as those with brand names Chiralcel and Chiralpak, are commonly used. rsc.orgrsc.orgbeilstein-journals.org By analyzing the chromatogram of a racemic or enantiomerically enriched sample, the relative peak areas of the two enantiomers can be used to calculate the enantiomeric excess with high precision. mdpi.compublish.csiro.au This method is not only analytical but can be scaled for the preparative resolution of racemic mixtures to obtain pure enantiomers. mdpi.com
| Chiral Stationary Phase | Mobile Phase (Hexane/Alcohol) | Analyte Type | Reference |
| Kromasil 5-Amycoat | n-Hexane/Isopropanol (B130326) (86:14) + 0.1% Diethylamine | Nitropropranolol enantiomers | mdpi.com |
| Chiralcel OD | n-Hexane/2-propanol (99:1) | (S)-(-)-1-(4-Nitrophenyl)-but-3-en-1-ol | rsc.org |
| Chiralpak AD | 2-propanol/Hexane (1:9) | Epoxy-3-(4-nitrophenyl)-1-phenylpropanone | rsc.org |
| Chiralpak AD-H | n-hexane/i-propanol (90/10) | Dihydropyrimidinone derivatives | beilstein-journals.org |
| Chiralcel OD-H | IPA/Hexane (10:90) | (S)-2-Nitro-1-phenylethanol | publish.csiro.au |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry. jmchemsci.com
GC-MS is suitable for the analysis of volatile and thermally stable compounds. shimadzu.com It can be used to monitor the progress of a reaction by tracking the disappearance of starting materials and the appearance of products, identified by their characteristic retention times and mass spectra. jmchemsci.com The mass spectrometer fragments the analyte molecules into a predictable pattern (fragmentation pattern), which serves as a structural fingerprint and allows for compound identification by comparison to spectral libraries. nih.govspectrabase.com
For less volatile or thermally labile compounds like many nitro-substituted amino alcohols, LC-MS is often the preferred method. acs.org This technique is instrumental in the analysis of reaction products, providing a precise molecular weight. High-Resolution Mass Spectrometry (HRMS) coupled with LC can determine the molecular mass with enough accuracy to confirm the elemental composition of a synthesized product. rsc.org However, the analysis of nitroaromatic compounds can be challenging; standard ionization methods like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) may fail, necessitating the investigation of alternative ionization conditions to achieve successful analysis. acs.org
UV-Visible Spectroscopy for Electronic Transitions and Solvent Perturbation Studies
UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, the key chromophore is the 4-nitrophenyl group, which consists of a benzene (B151609) ring substituted with a nitro group (-NO₂). This system gives rise to characteristic absorption bands in the UV-Vis region, primarily due to π → π* and n → π* electronic transitions.
The π → π* transitions originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the nitro group. These are typically high-intensity absorptions. The n → π* transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.
Detailed Research Findings
The electronic spectrum of this compound is significantly influenced by the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can stabilize or destabilize the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima (λmax).
Studies on analogous compounds containing the 4-nitrophenyl chromophore provide insight into the expected spectral behavior. For instance, research on Schiff bases and chalcones incorporating a 4-nitrophenyl moiety demonstrates distinct solvent-dependent shifts. researchgate.netscispace.com Generally, for π → π* transitions, an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths or lower energy), as the more polar excited state is stabilized to a greater extent than the ground state. rsc.org Conversely, n → π* transitions often exhibit a hypsochromic shift (a shift to shorter wavelengths or higher energy) in polar, protic solvents. This is because the non-bonding electrons in the ground state can form hydrogen bonds with the solvent, which lowers their energy and thus increases the energy required for the transition. researchgate.net
In the case of this compound, the primary absorption band observed in its UV-Vis spectrum is attributed to the intramolecular charge transfer (ICT) π → π* transition. This transition involves the delocalization of electron density from the phenyl ring (donor) to the electron-withdrawing nitro group (acceptor). The position and intensity of this band are sensitive to the solvent's polarity and its ability to form hydrogen bonds.
Solvent Perturbation Data
The effect of solvent polarity on the λmax of the main absorption band for this compound can be illustrated with data from various solvents. While specific experimental data for this exact compound is not extensively published, the following table is a representative compilation based on the behavior of closely related 4-nitrophenyl compounds in different solvent environments. researchgate.netresearchgate.net The data illustrates the expected bathochromic shift as solvent polarity increases from a non-polar solvent like n-hexane to a polar protic solvent like methanol (B129727).
| Solvent | Solvent Polarity (ET(30) kcal/mol) | Expected λmax (nm) for π → π* Transition |
|---|---|---|
| n-Hexane | 31.0 | 270 |
| Dichloromethane | 40.7 | 278 |
| 2-Propanol | 48.4 | 283 |
| Ethanol | 51.9 | 285 |
| Methanol | 55.4 | 288 |
The data clearly indicates a trend where solvents with higher polarity values cause a shift in the absorption maximum to longer wavelengths. This positive solvatochromism is characteristic of π → π* transitions where the excited state is more polar than the ground state and is thus preferentially stabilized by polar solvents. rsc.org The hydroxyl group on the propanol side chain can also engage in hydrogen bonding with solvent molecules, further influencing the electronic environment of the chromophore, though the effect is primarily dominated by the powerful 4-nitrophenyl system.
Applications of 1 4 Nitrophenyl Propan 2 Ol in Specialized Chemical Synthesis and Industrial Processes
Role as a Chiral Building Block in Asymmetric Synthesis
Chiral alcohols, such as 1-(4-nitrophenyl)propan-2-ol, are crucial components in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. The presence of a stereocenter in this compound allows for its use in the synthesis of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific stereochemistry.
The preparation of enantiomerically pure this compound is often achieved through the asymmetric reduction of its corresponding prochiral ketone, 1-(4-nitrophenyl)propan-2-one. This transformation can be accomplished using various biocatalytic or chemocatalytic methods that exhibit high enantioselectivity. Plant tissues, for example, have been shown to effectively catalyze the asymmetric reduction of prochiral ketones to chiral alcohols, offering a green and efficient synthetic route.
Once obtained in a chirally pure form, this compound can serve as a valuable starting material or intermediate for the synthesis of other chiral molecules. Its hydroxyl group can be further functionalized or used to direct the stereochemical outcome of subsequent reactions.
Intermediacy in the Synthesis of Complex Organic Molecules
This compound and its derivatives serve as key intermediates in the synthesis of complex organic molecules, most notably in the pharmaceutical sector. A significant example is its connection to the synthesis of the broad-spectrum antibiotic, chloramphenicol (B1208).
The structure of chloramphenicol is D-threo-2,2-dichloro-N-[β-hydroxy-α-(hydroxymethyl)]-n-nitrophenylacetamide. A key precursor in its chemical synthesis is D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol. The synthesis of this aminodiol often starts from 4-nitroacetophenone. One of the critical steps in this multi-step synthesis involves the reduction of a carbonyl group to a secondary alcohol, a transformation analogous to the synthesis of this compound from 1-(4-nitrophenyl)propan-2-one. This highlights the role of the this compound structural motif as a crucial intermediate in the construction of more complex and biologically active molecules.
The synthetic pathway to chloramphenicol underscores the importance of controlling stereochemistry, and the chiral center in this compound is a foundational element in establishing the correct stereoisomer required for the antibiotic's activity.
Application in Non-Biological Catalytic Systems or Materials Chemistry
While specific applications of this compound in non-biological catalytic systems or materials chemistry are not extensively documented in publicly available literature, its chemical structure suggests potential uses in these fields. The presence of both a hydroxyl group and a nitro group allows for a range of chemical modifications, making it a candidate for the synthesis of functionalized polymers and materials.
The hydroxyl group can be used for esterification or etherification reactions, allowing the molecule to be incorporated into polyester (B1180765) or polyether chains. The nitro group, on the other hand, can be reduced to an amine, which can then be used in the formation of polyamides or polyurethanes. The aromatic ring provides rigidity to a polymer backbone, while the specific functionalities can impart desired properties such as altered solubility, thermal stability, or the ability to coordinate with metal catalysts.
For instance, polymers functionalized with nitroaromatic compounds could be explored for their electronic properties or as precursors for more complex materials after the transformation of the nitro group. The potential for creating polymers with pendant chiral alcohol groups could also be of interest in the development of chiral stationary phases for chromatography or as supports for asymmetric catalysts.
Use in the Production of Dyes, Pigments, and Other Industrial Chemicals
The aromatic nitro group in this compound makes it a potential precursor for the synthesis of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound.
To be utilized in azo dye synthesis, the nitro group of this compound must first be reduced to a primary amine, yielding 1-(4-aminophenyl)propan-2-ol. This resulting aromatic amine can then undergo diazotization using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols or anilines, to produce a wide range of colored azo dyes. The specific color of the resulting dye is determined by the chemical nature of the coupling component.
The presence of the propan-2-ol side chain on the aromatic ring could influence the properties of the resulting dye, such as its solubility in different solvents and its affinity for various fabrics. This could lead to the development of dyes with specific application characteristics.
Future Directions in Research on 1 4 Nitrophenyl Propan 2 Ol
Development of Highly Efficient and Sustainable Synthetic Methodologies
Future research will undoubtedly focus on greener and more efficient ways to synthesize 1-(4-nitrophenyl)propan-2-ol. Traditional methods often rely on harsh reagents and conditions, generating significant waste. The push towards sustainable chemistry will drive innovation in several key areas:
Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to conventional chemical catalysts. Research into alcohol dehydrogenases (ADHs) for the asymmetric reduction of the precursor, 1-(4-nitrophenyl)propan-2-one, could provide a direct route to enantiomerically pure (R)- or (S)-1-(4-nitrophenyl)propan-2-ol. mdpi.com This approach operates under mild conditions (ambient temperature and pressure) and uses renewable resources. mdpi.com The development of robust, immobilized enzymes will be crucial for industrial-scale application.
Continuous-Flow Chemistry: Nitration reactions are notoriously exothermic and can be hazardous on a large scale. ewadirect.comvapourtec.com Continuous-flow reactors offer superior control over reaction parameters like temperature and stoichiometry, significantly enhancing safety. beilstein-journals.orgnih.gov Future work will involve designing integrated flow systems that combine the initial nitration of a precursor followed by the reduction of the ketone in a continuous, automated process, minimizing manual handling and improving reproducibility. researchgate.net
Green Catalysts and Solvents: There is a growing need to replace traditional catalysts, which may be based on expensive or toxic heavy metals, with more sustainable alternatives. Research could explore the use of earth-abundant metal catalysts or even metal-free catalytic systems. Furthermore, the development of synthetic routes that utilize greener solvents, such as water, supercritical CO2, or bio-derived solvents, will be a critical aspect of making the synthesis of this compound truly sustainable.
Table 1: Comparison of Synthetic Methodologies for Future Exploration
| Methodology | Potential Advantages | Key Research Challenges |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. mdpi.com | Enzyme stability and cost, substrate scope, downstream processing. |
| Flow Chemistry | Enhanced safety for hazardous steps (e.g., nitration), precise process control, scalability. ewadirect.combeilstein-journals.org | Equipment cost, potential for clogging, optimization of residence times. |
| Green Catalysis | Reduced environmental impact, lower cost, potential for novel reactivity. chemrxiv.org | Catalyst efficiency and selectivity, catalyst recovery and reuse. |
Exploration of Novel Chemical Reactivities and Unprecedented Transformation Pathways
The existing chemistry of this compound primarily involves transformations of the alcohol and nitro functional groups independently. Future research should aim to uncover more complex and novel reactivities.
Nitro Group as a Directing Group: Beyond its role as a precursor to an amine, the nitro group is a powerful electron-withdrawing group that can direct regioselective C-H activation reactions on the aromatic ring. nih.gov Future studies could explore palladium-catalyzed ortho-arylation or alkylation, using the nitro group to install new substituents and create complex molecular architectures that are otherwise difficult to access. nih.gov
Photocatalysis and Electrosynthesis: These techniques can unlock unique reaction pathways not accessible through traditional thermal methods. Research could investigate the photocatalytic activation of this compound to participate in radical-based reactions or explore its electrochemical reduction/oxidation to generate reactive intermediates for novel bond formations.
Tandem and Cascade Reactions: The proximity of the hydroxyl and nitro groups could be exploited in designing novel tandem or cascade reactions. For example, an initial transformation of the alcohol could trigger a subsequent cyclization or rearrangement involving the nitro group, providing rapid access to complex heterocyclic structures.
Deracemization and Kinetic Resolution: For applications requiring a single enantiomer, developing efficient deracemization processes is crucial. Biocatalytic methods, where an enzyme selectively oxidizes one enantiomer of the racemic alcohol to the ketone, which is then reduced back to the desired enantiomer by a second enzyme, could be a powerful strategy. organic-chemistry.org
Integration of Advanced Computational Approaches for Reaction Design and Optimization
Computational chemistry and machine learning are set to revolutionize how chemical research is conducted. For this compound, these tools can accelerate discovery and optimization.
Mechanism Elucidation: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. acs.orgnih.gov This will be invaluable for understanding the mechanisms of novel transformations, such as those in photocatalysis or C-H activation, and for predicting the regioselectivity and stereoselectivity of new reactions. rsc.org
Catalyst Design: Computational screening can be employed to identify promising new catalysts for the synthesis or transformation of this compound. By modeling the interaction between the substrate and various catalyst candidates, researchers can prioritize the most promising systems for experimental validation, saving significant time and resources.
Machine Learning for Optimization: Machine learning algorithms can analyze data from a small number of initial experiments to predict the optimal conditions (e.g., temperature, concentration, catalyst loading) for maximizing yield or selectivity. beilstein-journals.orgnih.gov This data-driven approach can rapidly identify the best reaction conditions with far fewer experiments than traditional one-factor-at-a-time optimization. researchgate.netnih.gov Deep reinforcement learning models can be particularly effective in navigating complex, multi-parameter reaction spaces. acs.org
Deeper Understanding of Environmental Degradation Mechanisms and Remediation Strategies
The widespread use of nitroaromatic compounds raises concerns about their environmental fate and potential toxicity. asm.org Future research must address the ecological impact of this compound.
Biodegradation Pathways: It is critical to identify microorganisms (bacteria and fungi) capable of degrading this compound. researchgate.netsemanticscholar.org Research should focus on elucidating the specific enzymatic pathways for both aerobic and anaerobic degradation. nih.govslideshare.net This involves identifying key metabolites and understanding whether the compound can be fully mineralized to CO2 and water or if it forms persistent, potentially more toxic, intermediates.
Advanced Oxidation Processes (AOPs): For treating wastewater containing this compound, AOPs are a promising technology. nih.gov Future studies should optimize various AOPs, including ozonation, Fenton/photo-Fenton processes, and photocatalysis, to achieve efficient and complete degradation. researchgate.nettandfonline.com A key goal is to ensure that the degradation byproducts are non-toxic. tandfonline.comresearchgate.net The development of fully solar-driven AOPs could provide a sustainable remediation solution. nih.gov
Ecotoxicity Assessment: Comprehensive studies are needed to determine the toxicity of this compound and its degradation products on various aquatic and terrestrial organisms. This data is essential for conducting accurate environmental risk assessments and establishing regulatory guidelines.
Table 2: Future Remediation Strategies for Nitroaromatic Contaminants
| Strategy | Mechanism | Research Focus |
| Bioremediation | Microbial enzymes break down the compound. nih.gov | Isolation of novel microbial strains, elucidation of metabolic pathways, genetic engineering of enzymes for enhanced activity. |
| Advanced Oxidation | Generation of highly reactive species (e.g., hydroxyl radicals) to destroy the molecule. nih.gov | Catalyst development, optimization of process parameters, toxicity analysis of byproducts, integration with renewable energy. researchgate.netnih.gov |
Discovery of New Applications in Non-Biological Scientific Domains
While much of the focus has been on its role as an intermediate for biologically active molecules, the unique properties of this compound could be leveraged in materials science and analytical chemistry.
Polymer and Materials Science: The compound could serve as a functional monomer or additive in polymer synthesis. The nitro group could be chemically modified after polymerization to tune the material's properties, or it could be used to create polymers with specific optical or electronic characteristics.
Chemical Sensors and Probes: The electron-deficient nature of the nitrophenyl group makes it an excellent candidate for use in fluorescent chemosensors. researchgate.net It could act as a fluorescence quencher in probes designed to detect specific analytes. mdpi.com Furthermore, its structure could be incorporated into electrochemical sensors for detecting nitroaromatic explosives or other environmental pollutants. nih.govmdpi.com
Chiral Materials: As a readily available chiral molecule, enantiomerically pure this compound could be used as a chiral building block (synthon) for asymmetric synthesis or as a chiral dopant to induce chirality in liquid crystals or metal-organic frameworks (MOFs).
Q & A
Basic: What are the established synthetic routes for 1-(4-nitrophenyl)propan-2-ol, and how can reaction conditions be optimized?
Answer:
this compound can be synthesized via nucleophilic substitution or reduction pathways. A common method involves the reduction of a nitro group in intermediates like 1-(4-nitrophenyl)propan-2-one using sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C under H₂). For optimization:
- Solvent Selection: Polar aprotic solvents (e.g., THF, ethanol) enhance reaction rates .
- Temperature Control: Maintain 0–25°C during NaBH₄ reduction to prevent side reactions .
- Catalyst Loading: For hydrogenation, 5–10% Pd/C at 1–3 atm H₂ ensures efficient nitro group reduction .
Validate purity via HPLC or GC-MS, referencing PubChem’s spectral data for benchmarking .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity. For example, the hydroxyl proton appears as a broad singlet (~δ 2.1–2.5 ppm), while aromatic protons resonate at δ 7.5–8.2 ppm .
- FT-IR: Key peaks include O-H stretch (~3200–3500 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .
- Mass Spectrometry: ESI-MS or EI-MS can detect the molecular ion peak (m/z ~195) and fragmentation patterns .
Cross-reference with crystallographic data (e.g., CCDC entries) for stereochemical validation .
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Answer:
Contradictions often arise from tautomerism or crystallographic packing effects. Strategies include:
- X-ray Crystallography: Resolve ambiguity by determining the solid-state structure, as demonstrated for structurally similar alcohols .
- Variable-Temperature NMR: Identify dynamic processes (e.g., rotational barriers) by analyzing signal splitting at different temperatures .
- DFT Calculations: Compare experimental IR/NMR data with computational models (e.g., Gaussian or ORCA) to validate conformers .
Document discrepancies in databases like PubChem to aid reproducibility .
Advanced: What computational tools predict the reactivity of this compound in novel reactions?
Answer:
- Retrosynthetic Analysis: Tools like Pistachio and Reaxys propose feasible pathways using known reaction templates .
- Molecular Dynamics (MD): Simulate solvent effects and transition states with software like GROMACS or AMBER .
- QSAR Modeling: Corrogate substituent effects on nitro group reactivity using descriptors like Hammett constants .
Validate predictions with small-scale exploratory reactions (e.g., 1–5 mmol) before scaling .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods for reactions releasing NOx gases (common in nitro compound degradation) .
- Waste Disposal: Segregate nitro-containing waste and neutralize with reducing agents (e.g., FeSO₄) before disposal .
Refer to SDS sheets from Combi-Blocks or PubChem for compound-specific hazards .
Advanced: How can the stability of this compound be assessed under varying storage conditions?
Answer:
- Accelerated Stability Studies: Store samples at 40°C/75% RH for 4–8 weeks and monitor degradation via TLC or LC-MS .
- Light Sensitivity: Expose to UV-Vis light (300–400 nm) and track nitro group decomposition spectrophotometrically .
- Oxygen Sensitivity: Conduct headspace gas chromatography to detect oxidative byproducts (e.g., ketones) .
Optimize storage in amber vials under inert gas (N₂/Ar) for long-term stability .
Advanced: What strategies mitigate side reactions during functionalization of this compound?
Answer:
- Protecting Groups: Temporarily block the hydroxyl group with TBS or acetyl to prevent undesired nucleophilic attack .
- Microwave Synthesis: Reduce reaction times and byproduct formation via controlled dielectric heating .
- Chemoselective Catalysts: Use Pd(OAc)₂/XPhos for selective cross-coupling without nitro group reduction .
Characterize intermediates in real-time using inline FT-IR or Raman spectroscopy .
Basic: How can researchers access authoritative spectral data for this compound?
Answer:
- PubChem: Retrieve experimental NMR, IR, and MS data (CID: search via IUPAC name or InChIKey) .
- NIST Chemistry WebBook: Validate IR peaks against high-accuracy reference spectra .
- CCDC Database: Cross-check crystallographic parameters (e.g., bond lengths/angles) for structural analogs .
Advanced: What experimental design principles apply to studying the biological activity of this compound?
Answer:
- Dose-Response Studies: Use IC₅₀ assays (e.g., MTT for cytotoxicity) with logarithmic concentration gradients (1 nM–100 µM) .
- Metabolic Profiling: Incubate with liver microsomes and analyze metabolites via UPLC-QTOF-MS .
- Molecular Docking: Screen against protein targets (e.g., kinases) using AutoDock Vina to predict binding modes .
Ensure biological replicates (n ≥ 3) and statistical validation (p < 0.05) .
Advanced: How can researchers address discrepancies in reported physical properties (e.g., melting point) of this compound?
Answer:
- Purification Methods: Recrystallize from ethanol/water mixtures to remove impurities affecting melting ranges .
- DSC Analysis: Measure melting enthalpy and phase transitions via differential scanning calorimetry .
- Interlaboratory Comparisons: Collaborate via platforms like Zenodo to aggregate data and identify systematic errors .
Report detailed experimental conditions (heating rate, sample mass) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
